molecular formula C23H26N2O6 B1237417 Narceine imide CAS No. 38952-67-9

Narceine imide

Cat. No. B1237417
CAS RN: 38952-67-9
M. Wt: 426.5 g/mol
InChI Key: FNVOXTXQQPJYRS-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Narceine imide belongs to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that an isoindole bearing a ketone (Z)-Narceine imide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (Z)-narceine imide is primarily located in the cytoplasm.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Narceine imide has been successfully synthesized through an efficient and concise method, contributing to the understanding of its chemical properties and potential applications in various scientific fields (Lamblin et al., 2007).
  • Hemostasis and Rebleeding in Hemorrhagic Models :

    • Studies have investigated the effects of Narceine imide on hemostasis and rebleeding, particularly in the context of hemorrhage in animal models, demonstrating its potential therapeutic applications (Tan Hongwen, 2008).
  • Antifungal Activity :

    • Narceine imide has been found effective against spore germination of certain plant pathogenic fungi at low concentrations, indicating its potential as an antifungal agent (Chowdhury et al., 2005).
  • Selective Cytotoxicity in Cancer Research :

    • In cancer research, certain non-addictive opium alkaloids, including Narceine imide, have shown selective cytotoxic and genotoxic effects on cancer cell lines, suggesting a potential role in cancer treatment (Afzali et al., 2015).
  • Chemical Reactions and Derivatives :

    • Research on the reaction of Narceine imide with other compounds, such as 1,2-epoxypropane, has led to the formation of various derivatives, providing insights into its chemical reactivity and potential for creating new compounds (Proksa, 1993).

properties

CAS RN

38952-67-9

Product Name

Narceine imide

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

(3Z)-3-[[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]methylidene]-6,7-dimethoxyisoindol-1-one

InChI

InChI=1S/C23H26N2O6/c1-25(2)9-8-13-10-18-22(31-12-30-18)20(28-4)15(13)11-16-14-6-7-17(27-3)21(29-5)19(14)23(26)24-16/h6-7,10-11H,8-9,12H2,1-5H3,(H,24,26)/b16-11-

InChI Key

FNVOXTXQQPJYRS-WJDWOHSUSA-N

Isomeric SMILES

CN(C)CCC1=CC2=C(C(=C1/C=C\3/C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2

SMILES

CN(C)CCC1=CC2=C(C(=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2

Canonical SMILES

CN(C)CCC1=CC2=C(C(=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2

melting_point

151-152°C

Other CAS RN

55968-77-9

physical_description

Solid

synonyms

narceine imide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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